5-Hydroxy-benzene-1,3-dicarbaldehyde
Overview
Description
The compound of interest, 5-Hydroxy-benzene-1,3-dicarbaldehyde, is a multifunctional aldehyde with potential applications in various chemical syntheses. While the specific compound is not directly mentioned in the provided papers, related compounds and their chemistry can offer insights into its properties and reactivity.
Synthesis Analysis
The synthesis of related benzene dicarbaldehyde compounds involves various strategies. For instance, a regioselective aldol-type condensation of 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde was achieved using a dicopper(II) complex, which suggests that metal-mediated synthesis could be a viable route for synthesizing similar compounds . Additionally, a convenient synthesis method for benzene-1,3,5-tricarbaldehyde and its derivatives has been developed, which could potentially be adapted for the synthesis of 5-Hydroxy-benzene-1,3-dicarbaldehyde .
Molecular Structure Analysis
The molecular structure of benzene dicarbaldehyde derivatives has been characterized using various techniques. For example, the crystal structure of a 1:2 channel inclusion adduct of 5-methylbenzene-1,3-dicarbaldehyde bis-(p-tolylsulphonylhydrazone) and benzene was determined by X-ray analysis . This suggests that similar structural analysis could be applied to 5-Hydroxy-benzene-1,3-dicarbaldehyde to understand its crystalline properties.
Chemical Reactions Analysis
The reactivity of benzene dicarbaldehyde compounds can be complex. The aldol-type reaction mentioned in paper indicates that these compounds can undergo condensation reactions. Moreover, the synthesis of a resveratrol derivative from a related compound by Vilsmeier reaction demonstrates the potential for functionalization of the aldehyde groups .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-Hydroxy-benzene-1,3-dicarbaldehyde are not directly reported, the photoluminescence properties of a related compound, 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene, were studied, showing absorption bands corresponding to π-π transitions and emissive peaks in chloroform solution and solid state . This indicates that 5-Hydroxy-benzene-1,3-dicarbaldehyde may also exhibit interesting optical properties.
Scientific Research Applications
Synthesis and Structural Analysis
- 5-Hydroxy-benzene-1,3-dicarbaldehyde derivatives, such as 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde, have been synthesized and structurally characterized by single crystal X-ray diffraction (Huang, Shi, Li, & Zhu, 2007).
Chemical Reactions and Complex Formation
- The compound reacts with ethane-1,2-diamine, trans-cyclohexane-1,2-diamine, and N-(2-aminoethyl)ethane-1,2-diamine, demonstrating unique cyclocondensation processes (Shokova & Kovalev, 2008).
- Dinuclear copper(II) complexes mediate regioselective aldol-type condensation of 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde, indicating its potential in metal-catalyzed organic transformations (Adhikary, Biswas, & Nag, 1987).
Electron Exchange Studies
- It has been involved in studies of intramolecular electron exchange, particularly the radical-anion of benzene-1,3-dicarbaldehyde, providing insights into its behavior in different solvent environments (Shohoji, Herold, Novais, & Steenken, 1986).
Spectral and Quantum-Chemical Investigations
- Spectral and quantum-chemical investigations of hydroxy-substituted derivatives of benzene-1,3-dicarbaldehyde have revealed insights into intramolecular hydrogen bonds and tautomerism in such compounds (Mezheritskii et al., 2012).
Synthesis Improvement Methods
- Improved methods for synthesizing substituted benzene-1,2-dicarbaldehydes have been developed, indicating the versatility of this chemical structure in synthetic chemistry (Peter, Der-Haw, Kaitao, & Neelakandha, 2007).
Composite Material Development
- The compound has been used in the preparation of composite materials, showcasing its potential in material science and engineering (Kubo et al., 2005).
Metal Ion Transport
- Derivatives of 5-Hydroxy-benzene-1,3-dicarbaldehyde have been used as tweezer ligands for pH-regulated selective metal ion transport, highlighting its application in separation processes (Ameerunisha & Zacharias, 1995).
Safety And Hazards
Future Directions
Covalent organic frameworks (COFs), which can be synthesized using compounds like 5-Hydroxy-benzene-1,3-dicarbaldehyde, have promising potential for real-world applications . They can be used in the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts, supercapacitor and battery materials, solar-harvesting devices, or light-emitting diodes .
properties
IUPAC Name |
5-hydroxybenzene-1,3-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXGWECICDYSEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-benzene-1,3-dicarbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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